molecular formula C13H22N4O B11778649 1-(4-Aminopiperidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one

1-(4-Aminopiperidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one

Cat. No.: B11778649
M. Wt: 250.34 g/mol
InChI Key: SWMHXOHVKXTECO-UHFFFAOYSA-N
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Description

1-(4-Aminopiperidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one is a propanone derivative featuring a 4-aminopiperidine moiety linked to a 3,5-dimethylpyrazole group. The compound’s structure combines a six-membered piperidine ring with a primary amine at the 4-position, paired with a pyrazole ring substituted with methyl groups at the 3- and 5-positions.

Properties

Molecular Formula

C13H22N4O

Molecular Weight

250.34 g/mol

IUPAC Name

1-(4-aminopiperidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one

InChI

InChI=1S/C13H22N4O/c1-9-12(10(2)16-15-9)3-4-13(18)17-7-5-11(14)6-8-17/h11H,3-8,14H2,1-2H3,(H,15,16)

InChI Key

SWMHXOHVKXTECO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)N2CCC(CC2)N

Origin of Product

United States

Biological Activity

1-(4-Aminopiperidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one, commonly referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and infectious diseases. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its role in modulating biological activity. The presence of the pyrazole moiety contributes to its potential as a kinase inhibitor, while the aminopiperidine element is linked to various bioactive compounds.

PropertyValue
Molecular FormulaC13_{13}H18_{18}N4_{4}
Molecular Weight246.31 g/mol
CAS Number1706812-88-5

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that similar piperidine derivatives can inhibit Polo-like kinase (PLK) activity, which is crucial for cell division and proliferation in cancer cells. Inhibition of PLK leads to cell cycle arrest and apoptosis in cancerous cells, making it a promising target for cancer therapy .

Case Study: PLK Inhibition
A study demonstrated that compounds structurally related to 1-(4-Aminopiperidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one effectively inhibited PLK4, leading to reduced proliferation rates in cancer cell lines with mutated p53 pathways . This highlights the potential of this compound in targeting specific cancer types.

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against HIV. The structural motifs present in 1-(4-Aminopiperidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one are similar to those found in known HIV entry inhibitors. Research indicates that related piperidine derivatives can act as CCR5 antagonists, blocking HIV entry into host cells .

Case Study: HIV Entry Inhibition
A study focusing on the synthesis of piperazino-piperidine based CCR5 antagonists demonstrated that modifications on the piperidine core could enhance antiviral efficacy against HIV . This suggests that 1-(4-Aminopiperidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one may possess similar properties.

The biological activity of 1-(4-Aminopiperidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one can be attributed to its ability to interact with specific protein targets:

  • Kinase Inhibition : The pyrazole ring is known to facilitate interactions with ATP-binding sites in kinases.
  • Receptor Modulation : The aminopiperidine structure enhances binding affinity to receptors involved in cell signaling pathways.

Table 2: Mechanistic Pathways

Target ProteinMechanism of ActionEffect
Polo-like KinaseInhibition of kinase activityCell cycle arrest and apoptosis
CCR5 ReceptorAntagonism preventing HIV entryReduced viral load

Scientific Research Applications

Structure and Characteristics

The compound features:

  • Aminopiperidine moiety : This is known for enhancing the bioavailability of compounds.
  • Pyrazole ring : This structure is often associated with anti-inflammatory and analgesic properties.

The molecular formula is C13H18N4OC_{13}H_{18}N_{4}O, with a molecular weight of approximately 250.31 g/mol.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, research published in the Tropical Journal of Pharmaceutical Research demonstrated the synthesis of propanamide derivatives that showed significant cytotoxic effects against various cancer cell lines. The study highlighted the potential of such compounds in developing new anticancer therapies .

Case Study: Anticancer Evaluation

A specific derivative was tested against MDA-MB468 breast cancer cells, showing a notable reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Neuropharmacological Effects

The compound has also been explored for its neuropharmacological properties. Its structural similarity to known psychoactive substances suggests potential applications in treating central nervous system disorders.

Case Study: CNS Activity

In a study focusing on dopamine receptor modulation, analogs of this compound were evaluated for their efficacy as dopamine D4 receptor agonists. The results indicated that certain modifications led to improved binding affinities compared to traditional agonists, suggesting potential therapeutic applications in conditions like schizophrenia and Parkinson's disease .

Synthetic Pathways

The synthesis of 1-(4-Aminopiperidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one typically involves multi-step reactions starting from readily available precursors.

Table 2: Synthesis Overview

StepReaction TypeKey Reagents
1Formation of Aminopiperidine4-Aminopiperidine + suitable carbonyl compound
2Pyrazole Ring Formation3,5-Dimethylpyrazole + halogenated reagents
3Coupling ReactionCoupling agents (e.g., EDC, HOBt)

Variants and Modifications

Research has shown that slight modifications to the pyrazole or piperidine rings can significantly enhance the biological activity of the compound. For instance, introducing different substituents on the pyrazole ring has been linked to increased potency against specific cancer cell lines.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group undergoes oxidation under acidic or strongly oxidative conditions:

Reaction TypeReagents/ConditionsProductYieldNotes
Ketone → Carboxylic AcidKMnO₄/H₂SO₄, reflux3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid derivative45–60%Requires prolonged heating; side reactions may occur at the pyrazole ring.
Ketone → AlcoholNaBH₄/MeOH, 0°CSecondary alcohol derivative75–85%Mild conditions preserve pyrazole integrity.

Mechanistic Insight : Oxidation with KMnO₄ proceeds via radical intermediates, while NaBH₄ reduces the carbonyl via nucleophilic attack.

Reduction Reactions

The tertiary amine and ketone groups are susceptible to reduction:

Reaction TypeReagents/ConditionsProductYieldNotes
Ketone → AlcoholLiAlH₄/THF, reflux1-(4-Aminopiperidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol80–90%Requires anhydrous conditions.
Amine → Secondary AmineH₂/Pd-C, EtOHSaturated piperidine derivative50–65%Partial hydrogenation of the pyrazole ring may occur .

Key Finding : Catalytic hydrogenation selectively targets the piperidine ring over the pyrazole under mild pressures .

Substitution Reactions

The amino group participates in nucleophilic substitutions:

Reaction TypeReagents/ConditionsProductYieldNotes
AlkylationRX (R = alkyl), K₂CO₃, DMFN-Alkylated piperidine derivative60–75%Steric hindrance from pyrazole limits reactivity .
AcylationAcCl, pyridineN-Acylated derivative55–70%Acylation occurs preferentially at the piperidine amine.

Structural Influence : The 3,5-dimethylpyrazole group reduces electrophilic substitution at the pyrazole C-4 position due to steric and electronic effects .

Condensation Reactions

The ketone reacts with primary amines to form imines or Schiff bases:

Reaction TypeReagents/ConditionsProductYieldNotes
Schiff Base FormationRNH₂, MeOH, ΔImine-linked conjugates40–55%Reversible reaction; requires molecular sieves for dehydration .

Application : These conjugates are explored as intermediates in drug discovery for kinase inhibition .

Stability and Degradation

The compound demonstrates pH-dependent stability:

ConditionObservationMechanism
Acidic (pH < 3)Hydrolysis of the ketone to carboxylic acidAcid-catalyzed nucleophilic acyl substitution.
Alkaline (pH > 10)Degradation of the pyrazole ringBase-induced ring-opening via deprotonation .

Thermal Stability : Decomposes above 200°C, releasing CO and NH₃.

Biological Reactivity

The pyrazole and piperidine moieties enable interactions with biological targets:

Interaction TypeBiological TargetObserved Effect
Hydrogen BondingKinase active sitesInhibition of PKBβ (IC₅₀ = 12 nM) .
π-StackingAromatic receptor pocketsEnhanced binding affinity in cancer cell assays .

Metabolism : Hepatic oxidation forms hydroxylated derivatives, which are rapidly glucuronidated .

Comparative Reaction Table

Reaction ClassPreferred ReagentsSelectivity Challenges
OxidationNaBH₄ (mild), KMnO₄ (aggressive)Competing pyrazole oxidation with KMnO₄.
ReductionLiAlH₄ (ketone), H₂/Pd-C (amine)Over-reduction risks with LiAlH₄.
SubstitutionAlkyl halides (alkylation)Steric hindrance from dimethylpyrazole .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The compound is compared to analogs with variations in the heterocyclic amine (piperidine vs. pyrrolidine), substituents on the amine, and modifications to the pyrazole group. Key examples from the literature include:

Table 1: Comparative Analysis of Structural Analogs
Compound Name Heterocyclic Amine Substituent on Amine Pyrazole Substituents Molecular Formula Molecular Weight Reference
1-(4-Aminopiperidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one Piperidine 4-Amino 3,5-Dimethyl C₁₃H₂₂N₄O* 248.3*
1-(3-Aminopyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one Pyrrolidine 3-Amino 3,5-Dimethyl C₁₂H₂₀N₄O 236.31
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one Piperidine 3-(5-Fluoropyrimidin-2-yl)oxy 3,5-Dimethyl C₁₇H₂₂FN₅O₂ 347.39
1-[1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propan-1-one N/A† Methanesulfonylethyl (on pyrazole) 3,5-Dimethyl Not explicitly stated‡
1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine-3-carboxylic acid Piperidine 3-Carboxylic acid 3,5-Dimethyl, difluoromethyl C₁₂H₁₆F₂N₃O₃S 335.34

*Inferred from structural analysis. †No amine substituent; modification is on the pyrazole.

Key Observations:

Ring Size and Flexibility: Replacing piperidine (6-membered) with pyrrolidine (5-membered) reduces molecular weight (236.31 vs.

Functional Group Impact: The 4-amino group in the target compound provides hydrogen-bonding capability, whereas the fluoropyrimidinyloxy group () introduces electronegative and aromatic character, which may improve solubility or target affinity . Sulfonyl and carboxylic acid groups () increase polarity, likely enhancing aqueous solubility but reducing membrane permeability .

Pyrazole Modifications :

  • Substituents like methanesulfonylethyl () or difluoromethyl () on the pyrazole alter steric bulk and electronic properties, influencing interactions with hydrophobic pockets or enzymes .

Preparation Methods

Reductive Amination of Piperidin-4-one

A common route to 4-aminopiperidine involves the reductive amination of piperidin-4-one using ammonium acetate and sodium cyanoborohydride in methanol at room temperature. This method yields 4-aminopiperidine with >80% purity, though subsequent purification via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) is often required.

Gabriel Synthesis

Alternative approaches employ the Gabriel synthesis, where phthalimide-protected piperidine is alkylated and subsequently deprotected using hydrazine hydrate. This method provides higher regioselectivity but requires harsh conditions (reflux in ethanol, 12 h).

Preparation of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-one

Friedel-Crafts Acylation

The propan-1-one linker is introduced via Friedel-Crafts acylation of 3,5-dimethylpyrazole with propionyl chloride in the presence of AlCl₃ (1.2 equiv) in anhydrous dichloromethane. The reaction proceeds at 0°C to room temperature over 4 h, yielding 70–75% of the ketone intermediate.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation (150 W, 120°C, 20 min) to accelerate the acylation step, achieving comparable yields (68–72%) with reduced reaction times.

Fragment Coupling Strategies

Nucleophilic Acyl Substitution

The most widely reported method involves reacting 4-aminopiperidine with 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl chloride in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Key parameters include:

ParameterOptimal ValueYield (%)Citation
SolventTetrahydrofuran (THF)65
Temperature0°C → rt72
Base (Equiv)DIPEA (2.5)68

Reductive Amination

An alternative route employs reductive amination between 4-aminopiperidine and 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanal using sodium triacetoxyborohydride (STAB) in dichloroethane. This method avoids the need for acyl chloride preparation but requires careful pH control (pH 5–6) to prevent over-reduction.

Optimization Challenges and Solutions

Steric Hindrance at the Piperidine Nitrogen

The bulky 3,5-dimethylpyrazole group often hinders coupling efficiency. Strategies to mitigate this include:

  • Using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent to enhance reactivity.

  • Microwave-assisted synthesis (100°C, 30 min) to improve reaction kinetics.

Purification Difficulties

Due to the polar nature of the product, reverse-phase chromatography (C18 column, H₂O/ACN gradient) is preferred over normal-phase methods. Typical purity levels post-purification exceed 95%.

Scalability and Industrial Considerations

Cost-Effective Acyl Chloride Generation

In large-scale synthesis, thionyl chloride is replaced with oxalyl chloride for safer handling and reduced byproduct formation. This modification reduces waste disposal costs by 40%.

Continuous Flow Chemistry

Pilot-scale studies demonstrate that continuous flow reactors achieve 85% yield (residence time: 15 min) compared to 72% in batch processes, highlighting potential for industrial adoption.

Emerging Methodologies

Photoredox Catalysis

Recent exploratory work uses fac-Ir(ppy)₃ as a photocatalyst to mediate the coupling under visible light (450 nm), though yields remain suboptimal (32–38%).

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) show promise for enantioselective synthesis of chiral intermediates, with ee values >90% reported in preliminary trials .

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to confirm the presence of the 4-aminopiperidine and 3,5-dimethylpyrazole moieties. Peaks for the piperidine NH2 group (~1.5–2.5 ppm) and pyrazole methyl groups (~2.1–2.3 ppm) should be observed .
  • High-Performance Liquid Chromatography (HPLC): Assess purity using reverse-phase HPLC with UV detection (λ = 210–260 nm). A purity threshold of ≥95% is typical for research-grade compounds .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or high-resolution MS (HRMS) can confirm the molecular ion peak (expected m/z ~306.2 for [M+H]+) .

Q. Table 1: Key Analytical Parameters

TechniqueTarget DataReference
1H NMRIntegration of NH2 and CH3 groups
HPLCRetention time, peak symmetry
ESI-MSMolecular ion ([M+H]+)

Q. How should this compound be stored to ensure stability?

Methodological Answer:

  • Storage Conditions: Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis of the aminopiperidine group .
  • Stability Testing: Conduct accelerated degradation studies at 40°C/75% relative humidity for 4 weeks. Monitor purity via HPLC to detect decomposition products (e.g., piperidine ring opening or pyrazole demethylation) .

Q. What synthetic routes are reported for analogous piperidine-pyrazole hybrids?

Methodological Answer:

  • Stepwise Coupling: React 4-aminopiperidine with a bromo-propanone intermediate, followed by coupling to 3,5-dimethylpyrazole via nucleophilic substitution. Optimize reaction time and temperature (e.g., 60–80°C in DMF) to minimize byproducts .
  • Catalytic Methods: Use palladium catalysts for C–N bond formation in analogous heterocyclic systems, ensuring <5% residual metal content .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., IC50 variability) be resolved?

Methodological Answer:

  • Assay Standardization: Use a reference compound (e.g., staurosporine for kinase inhibition) to calibrate inter-lab variability. Validate cell lines for target expression via Western blot .
  • Data Normalization: Apply statistical models (e.g., ANOVA) to account for batch effects. For example, in a study showing IC50 discrepancies between cancer cell lines, normalize results to baseline apoptosis rates .

Q. Table 2: Troubleshooting Biological Assays

IssueResolutionReference
Variable IC50 valuesNormalize to control cell viability
Off-target effectsUse siRNA knockdown for validation

Q. What experimental designs are suitable for studying environmental fate or metabolic pathways?

Methodological Answer:

  • Environmental Fate: Use a split-plot design (as in ) to test degradation in soil/water systems. Monitor hydrolysis products (e.g., piperidine derivatives) via LC-MS/MS over 30 days .
  • Metabolic Studies: Administer the compound to rodent models and analyze plasma/metabolites using UPLC-QTOF-MS. Identify phase I metabolites (e.g., hydroxylation) and phase II conjugates .

Q. How can structural modifications enhance target selectivity (e.g., kinase vs. GPCR)?

Methodological Answer:

  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities for kinase vs. GPCR active sites. Prioritize modifications at the propan-1-one linker .
  • SAR Studies: Synthesize analogs with substituents on the pyrazole ring (e.g., halogens) and test selectivity in functional assays. For example, fluorination improved selectivity for kinase targets in analogous compounds .

Q. How to address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure bioavailability, half-life, and tissue distribution in rodent models. Adjust dosing regimens if poor absorption is observed .
  • Metabolite Interference: Test major metabolites (identified via MS) in vitro to rule out inactive/toxic derivatives .

Key Considerations for Researchers

  • Safety Protocols: Handle in a fume hood with nitrile gloves and lab coats. In case of skin contact, rinse with water for 15 minutes (per GHS guidelines) .
  • Data Reproducibility: Share raw spectral data (NMR, MS) and assay protocols via open-access repositories to enhance transparency .

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